molecular formula C14H20BrNO4 B8248382 Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate

Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate

Cat. No.: B8248382
M. Wt: 346.22 g/mol
InChI Key: KKLRXCXCHWYDDO-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate is a synthetic organic compound characterized by a brominated dimethoxybenzyl backbone coupled with a tert-butyl carbamate functional group. Its molecular formula is $ \text{C}{15}\text{H}{20}\text{BrNO}_4 $, and it has a molecular weight of 356.23 g/mol. The structure features a 4-bromo substituent on an aromatic ring with methoxy groups at the 2- and 5-positions, while the benzyl position is modified with a tert-butyl carbamate moiety.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during multi-step reactions. Its bromine atom introduces electronic and steric effects, influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2,5-dimethoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(17)16-8-9-6-12(19-5)10(15)7-11(9)18-4/h6-7H,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLRXCXCHWYDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate typically involves the reaction of 4-bromo-2,5-dimethoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

4-bromo-2,5-dimethoxybenzylamine+tert-butyl chloroformatetert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate\text{4-bromo-2,5-dimethoxybenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-bromo-2,5-dimethoxybenzylamine+tert-butyl chloroformate→tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbamate group can be reduced to the corresponding amine under reductive conditions using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed:

    Substitution: Formation of azides, thiocyanates, or substituted amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry: Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug or a pharmacophore in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other functional materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate depends on its specific application. In general, the compound may act by interacting with biological targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in binding interactions, while the carbamate group can undergo hydrolysis to release active amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table compares key structural and functional attributes of Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate with analogous compounds:

Compound Molecular Weight (g/mol) Substituents Functional Group Primary Application
This compound 356.23 Br (4), OMe (2,5) Carbamate Synthetic intermediate
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 274.14 Br (4), OMe (2,5) Phenethylamine Psychoactive substance
4-Chloro-2,5-dimethoxyphenethylamine (2C-C) 229.68 Cl (4), OMe (2,5) Phenethylamine Research chemical
2,5-Dimethoxybenzylcarbamate 239.26 H (4), OMe (2,5) Carbamate Amine protection
Key Observations:

Functional Group Influence :

  • The carbamate group in the tert-butyl derivative enhances hydrolytic stability compared to the amine group in 2C-B and 2C-C. This makes it more suitable for acidic or basic reaction conditions.
  • The tert-butyl group provides steric protection, preventing unwanted nucleophilic attacks on the carbamate nitrogen.

Substituent Effects: Bromine vs. Methoxy Groups: The 2,5-dimethoxy configuration in all compounds contributes to electron-donating effects, stabilizing the aromatic ring and directing regioselectivity in further substitutions.

Cross-Coupling Reactions:
  • The bromine atom in this compound facilitates palladium-catalyzed cross-coupling reactions.
  • Example : Suzuki-Miyaura coupling of the brominated carbamate with aryl boronic acids yields biaryl derivatives, a pathway less accessible with 2C-B or 2C-C .

Pharmacological and Regulatory Considerations

  • 2C-B and 2C-C : These phenethylamines are psychoactive designer drugs with serotonergic effects, often regulated under controlled substance laws .
  • This compound : Lacks documented psychoactivity due to the absence of a free amine group. Its primary use in synthesis avoids regulatory restrictions associated with phenethylamines.

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